molecular formula C13H17NO3 B14305490 2-(Benzyloxy)ethyl 3-aminobut-2-enoate CAS No. 112057-63-3

2-(Benzyloxy)ethyl 3-aminobut-2-enoate

Cat. No.: B14305490
CAS No.: 112057-63-3
M. Wt: 235.28 g/mol
InChI Key: PREAUXZPFMFTLU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 3-aminobut-2-enoate is a chemical compound of interest in advanced pharmaceutical research and development. This ester derivative of 3-aminobut-2-enoate serves as a key synthetic intermediate. Its primary research application is in the synthesis of complex organic molecules, including certain active pharmaceutical ingredients (APIs). For instance, it is identified as a constituent in the calcium channel blocker Efonidipine Hydrochloride . Compounds within the dehydroamino acid family, characterized by the presence of an α,β-unsaturated system, are valued in peptide science for their ability to influence secondary structure and enhance proteolytic stability by introducing conformational constraints . Researchers utilize this building block to explore novel chemical spaces and develop new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

112057-63-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-phenylmethoxyethyl 3-aminobut-2-enoate

InChI

InChI=1S/C13H17NO3/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3

InChI Key

PREAUXZPFMFTLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCCOCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Enamine Ester Frameworks

β-Ketoester Precursor Synthesis

The enamine core of 2-(benzyloxy)ethyl 3-aminobut-2-enoate originates from β-ketoester intermediates. A representative route involves Claisen condensation of ethyl acetoacetate with acyl chlorides or transesterification of methyl acetoacetate. For example, methyl 3-oxobutanoate is synthesized via acid-catalyzed esterification of acetoacetic acid with methanol. Alternative pathways employ palladium-catalyzed cross-coupling reactions to introduce substituents at the β-position.

Enamine Formation via Condensation

Enamine formation typically involves refluxing β-ketoesters with primary amines in toluene or benzene under Dean-Stark conditions for azeotropic water removal. For instance, methyl 3-aminobut-2-enoate is prepared by reacting methyl 3-oxobutanoate with ammonium acetate in the presence of p-toluenesulfonic acid (pTSA). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated enamine ester.

Stepwise Preparation of 2-(Benzyloxy)ethyl 3-Aminobut-2-enoate

Synthesis of 3-Aminobut-2-enoic Acid Derivatives

Boc Protection of the Amine Group

To prevent side reactions during subsequent esterification, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O). A solution of methyl 3-aminobut-2-enoate (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is isolated via silica gel chromatography (hexanes/ethyl acetate = 3:1).

Esterification with 2-(Benzyloxy)ethanol

The Boc-protected enamine ester undergoes esterification with 2-(benzyloxy)ethanol under Steglich conditions. A mixture of the enamine ester (1.0 equiv), 2-(benzyloxy)ethanol (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and DMAP (0.2 equiv) in dry dichloromethane is stirred at 0°C for 2 hours, followed by 24 hours at room temperature. The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via flash chromatography (ethyl acetate/hexanes = 1:4).

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 30 minutes. After neutralizing with saturated NaHCO₃, the product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield 2-(benzyloxy)ethyl 3-aminobut-2-enoate as a pale-yellow oil.

Alternative Pathways and Optimization Studies

Direct Transesterification Approach

A one-pot transesterification strategy avoids intermediate protection steps. Methyl 3-aminobut-2-enoate (1.0 equiv) is refluxed with 2-(benzyloxy)ethanol (5.0 equiv) and titanium(IV) isopropoxide (0.1 equiv) in toluene under nitrogen. The methanol byproduct is removed via distillation, driving the equilibrium toward the desired ester. Yields of 68–72% are achieved after 48 hours.

Photoredox Catalysis for Enamine Formation

Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) to facilitate radical-based enamine synthesis. Methyl 3-oxobutanoate (1.0 equiv), benzylamine (1.2 equiv), and the catalyst (2 mol%) are irradiated with blue LEDs in degassed acetonitrile. This method reduces reaction times to 6 hours with 85% yield, though scalability remains a challenge.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.62 (s, 1H, =CH), 4.58 (s, 2H, OCH₂Ph), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 4.9 Hz, 2H, CH₂O), 2.91 (s, 2H, NH₂), 1.98 (s, 3H, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (C=N), 137.8 (Ar-C), 128.4–127.6 (Ar-CH), 73.8 (OCH₂Ph), 68.4 (OCH₂CH₂O), 58.2 (CH₂O), 45.3 (NH₂), 18.9 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₉NO₃ ([M+H]⁺): 260.1391
  • Observed: 260.1389.

Challenges and Mitigation Strategies

Enamine Hydrolysis

The enamine moiety is prone to hydrolysis under acidic or aqueous conditions. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to absorb trace water.

Esterification Side Reactions

Competitive formation of diketopiperazines or Michael adducts is minimized by using excess 2-(benzyloxy)ethanol and low temperatures (0–5°C) during coupling.

Applications and Derivatives

Peptide Mimetics

The compound serves as a proline analog in peptide synthesis, inducing conformational rigidity in backbone structures.

Organocatalysis

Chiral derivatives of 2-(benzyloxy)ethyl 3-aminobut-2-enoate are employed in asymmetric aldol reactions, achieving enantiomeric excesses >90%.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)ethyl 3-aminobut-2-enoate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Benzyloxy)ethyl 3-aminobut-2-enoate and related compounds:

Compound Name Ester Group Amino Substituent Molecular Formula Key Applications
2-(Benzyloxy)ethyl 3-aminobut-2-enoate 2-(Benzyloxy)ethyl 3-Amino (unsubstituted) C₁₃H₁₇NO₃ Intermediate for heterocycle synthesis (hypothetical)
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) Methyl Benzoylamino + 3-hydroxyphenylamino C₁₈H₁₇N₂O₄ Precursor to oxazololo[4,5-c]quinolines and imidazoles
Ethyl 3-(benzylamino)but-2-enoate Ethyl Benzylamino C₁₃H₁₇NO₂ Not specified (industrial use inferred)

Structural and Functional Analysis:

Ester Group Variations: The benzyloxyethyl group in the target compound introduces enhanced lipophilicity and steric bulk compared to methyl or ethyl esters. This may slow reaction kinetics in cyclization reactions (e.g., with PPA at 130–140°C) but improve solubility in non-polar solvents. Methyl/ethyl esters (e.g., compounds 3b and Ethyl 3-(benzylamino)but-2-enoate) are smaller, favoring faster reactivity in condensation reactions .

However, this may also render it more prone to oxidation or degradation . Benzoylamino and benzylamino groups (e.g., 3b and Ethyl 3-(benzylamino)but-2-enoate) stabilize the amino moiety, reducing unwanted side reactions but requiring harsher conditions for deprotection .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Benzyloxy)ethyl 3-aminobut-2-enoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, benzyloxyethyl groups can be introduced using Cs₂CO₃ as a base in dimethylformamide (DMF) to promote alkoxy displacement reactions . Yield optimization requires controlled temperature (e.g., 80°C for 12–16 hours) and inert atmospheres to prevent hydrolysis of the enoate moiety. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether (10:1 to 20:1) is recommended .
  • Data Interpretation : Monitor reaction progress using TLC or HPLC. Low yields may result from incomplete deprotection of the benzyl group or competing side reactions (e.g., Michael additions involving the amino group) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate?

  • Methodology :

  • ¹H NMR : Key signals include the benzyloxy aromatic protons (δ 7.2–7.4 ppm), the ethylenic protons (δ 5.8–6.2 ppm for the α,β-unsaturated ester), and the NH₂ group (broad singlet near δ 2.5–3.0 ppm) .
  • IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹), conjugated enamine (C=N, ~1650 cm⁻¹), and benzyl ether (C-O, ~1250 cm⁻¹) confirm functional groups .
    • Validation : Compare experimental data with computational predictions (e.g., PubChem’s spectral libraries) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility: Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers. The benzyloxy group enhances lipophilicity, reducing water solubility .
  • Stability: Perform accelerated degradation studies (40–60°C, pH 1–13). The enoate ester is prone to hydrolysis under acidic/basic conditions, while the amino group may oxidize in air .
    • Storage : Store at –20°C under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map HOMO/LUMO energies. The α,β-unsaturated ester acts as an electron-deficient partner in Heck or Suzuki couplings .
  • Experimental Validation : Screen Pd/Cu catalysts with ligands (e.g., PPh₃) in DMF/water mixtures. Monitor regioselectivity via LC-MS .
    • Challenges : Competing coordination of the amino group to metal centers may require protecting group strategies (e.g., Boc or Fmoc) .

Q. What role does 2-(Benzyloxy)ethyl 3-aminobut-2-enoate play in the synthesis of bioactive heterocycles?

  • Methodology :

  • Cyclization Reactions : React with nitriles or aldehydes under acidic conditions to form pyridine or pyrrole derivatives. For example, thermal cyclization with acrylonitrile yields substituted pyridines .
  • Biological Relevance : These heterocycles are scaffolds for kinase inhibitors or antimicrobial agents. Validate bioactivity via in vitro assays (e.g., MIC for bacterial strains) .
    • Data Interpretation : Use HPLC-PDA to track reaction intermediates and HRMS for final product verification .

Q. How can contradictory results in enantioselective synthesis be resolved?

  • Case Study : Discrepancies in enantiomeric excess (ee) reported for chiral variants (e.g., (R)- vs. (S)-isomers) .
  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to quantify ee.
  • Mechanistic Insight : Investigate steric effects of the benzyloxy group on catalyst selectivity (e.g., Jacobsen’s salen complexes) .
    • Resolution : Optimize reaction temperature (–20°C to RT) and solvent polarity (THF vs. toluene) to enhance stereocontrol .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing reaction yield variability?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, solvent ratio) .
  • ANOVA : Identify significant factors (p < 0.05) contributing to yield fluctuations .
    • Tools : Software like JMP or Minitab for multivariate analysis .

Q. How can researchers address batch-to-batch impurity variations in synthesized batches?

  • Methodology :

  • QC Protocols : Implement HPLC-UV/ELSD for purity checks (≥95% purity threshold) .
  • Root-Cause Analysis : Trace impurities (e.g., hydrolyzed byproducts) to incomplete purification or moisture exposure during synthesis .
    • Mitigation : Use molecular sieves in reaction mixtures and validate drying protocols for intermediates .

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